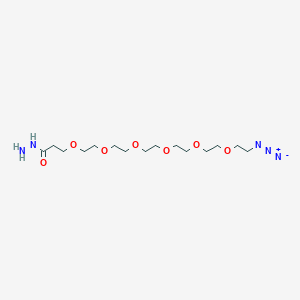

N3-PEG6-Propanehydrazide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31N5O7/c16-19-15(21)1-3-22-5-7-24-9-11-26-13-14-27-12-10-25-8-6-23-4-2-18-20-17/h1-14,16H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBEYWPBSZJWTQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N3-PEG6-Propanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N3-PEG6-Propanehydrazide, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The methodologies presented herein are based on established chemical principles for polyethylene (B3416737) glycol (PEG) derivatization and are supported by analogous procedures found in the scientific literature.

Overview of this compound

This compound is a valuable chemical tool possessing two distinct reactive functionalities: a terminal azide (B81097) group and a propanehydrazide moiety, separated by a hexaethylene glycol (PEG6) spacer. The azide group allows for covalent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The propanehydrazide group can react with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages. The hydrophilic PEG6 linker enhances solubility and can reduce non-specific binding of the conjugated biomolecules.

Proposed Synthetic Pathway

The synthesis of this compound is a multi-step process that can be strategically designed to yield the target molecule with high purity. A plausible and efficient synthetic route commences with commercially available hexaethylene glycol and proceeds through the following key stages:

-

Mono-tosylation of Hexaethylene Glycol: Selective protection of one primary alcohol of hexaethylene glycol as a tosylate.

-

Azidation: Conversion of the tosylated alcohol to a terminal azide.

-

Oxidation: Oxidation of the remaining primary alcohol to a carboxylic acid.

-

Protected Hydrazide Coupling: Coupling of the carboxylic acid with a protected form of propanehydrazide, such as tert-butyl carbazate (B1233558).

-

Deprotection: Removal of the protecting group to yield the final this compound.

Below is a visual representation of the proposed synthetic workflow.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous PEG modifications. Researchers should optimize these conditions for their specific laboratory setup and scale.

Step 1: Synthesis of Mono-tosyl-hexaethylene glycol (TsO-PEG6-OH)

| Parameter | Value |

| Reactants | Hexaethylene glycol, p-Toluenesulfonyl chloride (TsCl), Pyridine |

| Stoichiometry | Hexaethylene glycol (1.0 eq.), TsCl (0.8-1.0 eq.), Pyridine (2.0-3.0 eq.) |

| Solvent | Dichloromethane (B109758) (DCM) or Pyridine |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous wash with dilute HCl, NaHCO3, and brine. Dry over Na2SO4. |

| Purification | Flash column chromatography on silica (B1680970) gel (Eluent: Ethyl acetate (B1210297)/Hexane gradient) |

| Typical Yield | 40-60% |

Procedure:

-

Dissolve hexaethylene glycol in anhydrous DCM and cool to 0 °C in an ice bath.

-

Add pyridine, followed by the dropwise addition of a solution of p-toluenesulfonyl chloride in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Step 2: Synthesis of Azido-hexaethylene glycol (N3-PEG6-OH)

| Parameter | Value |

| Reactants | TsO-PEG6-OH, Sodium azide (NaN3) |

| Stoichiometry | TsO-PEG6-OH (1.0 eq.), NaN3 (3.0-5.0 eq.) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 60-80 °C |

| Reaction Time | 12-24 hours |

| Work-up | Dilution with water and extraction with an organic solvent (e.g., Ethyl acetate). |

| Purification | Flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) |

| Typical Yield | >90% |

Procedure:

-

Dissolve TsO-PEG6-OH in anhydrous DMF.

-

Add sodium azide and heat the mixture to 60-80 °C.

-

Stir the reaction for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Step 3: Synthesis of Azido-PEG6-Propanoic Acid (N3-PEG6-COOH)

| Parameter | Value |

| Reactants | N3-PEG6-OH, TEMPO, (Diacetoxyiodo)benzene (B116549) (BAIB) |

| Stoichiometry | N3-PEG6-OH (1.0 eq.), TEMPO (0.1 eq.), BAIB (2.5 eq.) |

| Solvent | Dichloromethane (DCM) / Water (biphasic) |

| Temperature | Room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Quench with saturated aqueous Na2S2O3, acidify, and extract. |

| Purification | Flash column chromatography on silica gel (Eluent: Methanol (B129727)/DCM gradient) |

| Typical Yield | 80-95% |

Procedure:

-

Dissolve N3-PEG6-OH in a mixture of DCM and water.

-

Add TEMPO and (diacetoxyiodo)benzene and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate (B1220275) solution.

-

Separate the layers and wash the aqueous layer with DCM.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with DCM.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford the carboxylic acid.

-

Purify by flash column chromatography if necessary.

Step 4: Synthesis of this compound (Boc-protected)

| Parameter | Value |

| Reactants | N3-PEG6-COOH, tert-butyl carbazate, HATU, DIPEA |

| Stoichiometry | N3-PEG6-COOH (1.0 eq.), tert-butyl carbazate (1.2 eq.), HATU (1.2 eq.), DIPEA (3.0 eq.) |

| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous work-up with dilute acid and base. |

| Purification | Flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane or Methanol/DCM gradient) |

| Typical Yield | 70-90% |

Procedure:

-

Dissolve N3-PEG6-COOH in anhydrous DMF.

-

Add HATU and DIPEA and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

-

Add tert-butyl carbazate and continue stirring for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with ethyl acetate and wash with water, 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Step 5: Synthesis of this compound (Final Product)

| Parameter | Value |

| Reactants | This compound (Boc-protected), Trifluoroacetic acid (TFA) |

| Stoichiometry | Boc-protected starting material (1.0 eq.), TFA (20-50% v/v in DCM) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | 1-2 hours |

| Work-up | Co-evaporation with a suitable solvent to remove excess TFA. |

| Purification | Precipitation or direct use after removal of volatiles. |

| Typical Yield | >95% |

Procedure:

-

Dissolve the Boc-protected this compound in DCM.

-

Cool the solution to 0 °C and add trifluoroacetic acid.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with DCM or toluene (B28343) multiple times to remove residual TFA.

-

The final product is typically used without further purification or can be precipitated from a suitable solvent system if necessary.

Purification and Characterization

Purification

Purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.

-

Column Chromatography: This is the most common method for purifying the intermediates and the final product.

-

Stationary Phase: Silica gel is typically used.

-

Eluent Systems: Gradients of ethyl acetate in hexanes are suitable for less polar intermediates, while gradients of methanol in dichloromethane are often required for more polar compounds. The addition of a small amount of triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape.

-

-

Preparative HPLC: For achieving very high purity, reversed-phase preparative HPLC can be employed.

Characterization

The identity and purity of this compound and its intermediates should be confirmed by a combination of analytical techniques.

| Intermediate/Product | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected Mass (m/z) [M+H]⁺ |

| TsO-PEG6-OH | 7.8-7.3 (aromatic), 4.1 (CH₂OTs), 3.7-3.5 (PEG backbone), 2.4 (CH₃) | 145, 133, 130, 128 (aromatic), 72-68 (PEG backbone), 21.6 (CH₃) | 437.19 |

| N3-PEG6-OH | 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃) | 72-68 (PEG backbone), 50.7 (CH₂N₃) | 308.19 |

| N3-PEG6-COOH | 3.7-3.5 (PEG backbone), 4.1 (CH₂COOH), 3.4 (CH₂N₃) | 172 (COOH), 72-68 (PEG backbone), 50.7 (CH₂N₃) | 322.17 |

| N3-PEG6-CONHNHBoc | 8.2 (NH), 6.5 (NHBoc), 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃), 1.4 (t-butyl) | 171 (CONH), 156 (Boc C=O), 81 (C(CH₃)₃), 72-68 (PEG backbone), 50.7 (CH₂N₃), 28.3 (C(CH₃)₃) | 436.26 |

| N3-PEG6-CONHNH2 | 7.9 (NH), 4.0 (NH₂), 3.7-3.5 (PEG backbone), 3.4 (CH₂N₃) | 173 (CONH), 72-68 (PEG backbone), 50.7 (CH₂N₃) | 336.21 |

Note: Exact chemical shifts may vary depending on the solvent and instrument used.

Logical Relationships in Synthesis

The synthesis of this compound relies on a series of orthogonal chemical transformations, where each step selectively modifies one end of the PEG chain without affecting the other.

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific needs. The successful synthesis of this versatile linker will undoubtedly facilitate advancements in the development of novel bioconjugates and targeted therapeutics.

N3-PEG6-Propanehydrazide: A Technical Guide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N3-PEG6-Propanehydrazide, a heterobifunctional linker integral to the advancement of bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Physicochemical Properties

This compound is a versatile chemical tool featuring a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) (N3) group, and a propanehydrazide moiety. This unique architecture allows for the sequential and specific conjugation of different molecules, enhancing solubility and providing a flexible spacer.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C15H31N5O7 | [4] |

| Molecular Weight | 393.44 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in water, DMSO, and DMF | [5] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for up to 1 year | [6] |

Reactivity and Functional Groups

The utility of this compound stems from its two distinct reactive termini, which can be addressed with orthogonal chemistries.

-

Azide (N3) Group: The azide group is a key component for "click chemistry," a set of highly efficient and specific bioorthogonal reactions.[2] It readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively, to form a stable triazole linkage.[2] This specificity is crucial for the precise labeling and conjugation of biomolecules with minimal side reactions.[2]

-

Propanehydrazide (-CONHNH2) Group: The hydrazide functionality provides a reactive handle for covalent modification by reacting specifically with carbonyl compounds such as aldehydes and ketones to form stable hydrazone linkages.[2] This reaction is particularly valuable in the design of drug delivery systems, including ADCs, where a drug can be attached to a targeting molecule.[2]

Experimental Protocols

General Synthesis of Heterobifunctional PEG Linkers

The synthesis of heterobifunctional PEGs typically involves a multi-step process starting from a symmetrical PEG diol. A general approach is as follows:

-

Monofunctionalization: One of the terminal hydroxyl groups of the PEG diol is selectively activated, often by tosylation or mesylation, to create a good leaving group. This step is crucial for achieving heterobifunctionality.

-

Introduction of the First Functional Group (e.g., Azide): The activated PEG is then reacted with a nucleophile to introduce the first functional group. For example, an azide group can be introduced by reacting the tosylated PEG with sodium azide in a suitable polar aprotic solvent like dimethylformamide (DMF).[7][8]

-

Modification of the Second Terminus: The remaining hydroxyl group is then converted to the second desired functional group. To introduce a propanehydrazide, the hydroxyl group could first be oxidized to a carboxylic acid, which is then activated (e.g., as an NHS ester) and reacted with a protected form of propanehydrazide. A final deprotection step would yield the desired product.

Purification of PEG Derivatives

Purification of PEGylated compounds is essential to remove unreacted reagents and byproducts. Several chromatographic techniques are commonly employed:

-

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is effective in removing low molecular weight impurities, unreacted PEG, and native proteins from the reaction mixture.[]

-

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and small proteins and can be applied to the separation of PEGylated conjugates.[][10]

-

Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. Since PEG chains can shield the surface charges of proteins, this technique can be used to separate positional isomers of PEGylated conjugates.[]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[]

Characterization of PEG Derivatives

The structural integrity and purity of this compound and its conjugates are typically confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are powerful tools for confirming the structure of PEG derivatives and determining the successful incorporation of the functional end groups.[11][12][13][14][15]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the PEG linker and its conjugates, confirming the degree of PEGylation.[11]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the PEGylated compound and can also be used for quantitative analysis.[][17]

Applications in Drug Development

This compound is a critical component in the construction of complex therapeutic modalities, most notably PROTACs and ADCs. The PEG spacer enhances the aqueous solubility and biocompatibility of the final conjugate.[1][2]

PROTAC Synthesis Workflow

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1][18] this compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.

Caption: General workflow for PROTAC synthesis using this compound.

Antibody-Drug Conjugate (ADC) Development Workflow

ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells by linking it to a monoclonal antibody that specifically binds to tumor-associated antigens. This compound can be used to connect the cytotoxic drug to the antibody.

Caption: General workflow for ADC development using this compound.

References

- 1. precisepeg.com [precisepeg.com]

- 2. N3-PEG3-Propanehydrazide | Benchchem [benchchem.com]

- 3. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Azido-PEG6-NHS ester, 2055014-64-5 | BroadPharm [broadpharm.com]

- 6. 化合物 this compound|T18475|TargetMol - ChemicalBook [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of 40 kDa poly(ethylene glycol) polymers by proton transfer reaction QTOF mass spectrometry and 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 17. ibms.sinica.edu.tw [ibms.sinica.edu.tw]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Aqueous Solubility of N3-PEG6-Propanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N3-PEG6-Propanehydrazide in aqueous buffers. This heterobifunctional PEG linker is a valuable tool in bioconjugation, particularly for its role in antibody-drug conjugates (ADCs) and other targeted therapeutic strategies. Understanding its solubility is critical for the successful design and execution of conjugation protocols, ensuring optimal reaction conditions and reproducible results.

Introduction to this compound and PEG Linker Solubility

This compound is a chemical linker featuring a terminal azide (B81097) (N3) group and a propanehydrazide group, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain. The azide group facilitates covalent attachment to molecules containing alkyne or cyclooctyne (B158145) functionalities via "click chemistry," while the hydrazide group reacts with aldehydes and ketones to form hydrazone bonds.

The inclusion of a PEG spacer is a key design feature that generally imparts favorable physicochemical properties to the molecule and its conjugates. The ethylene (B1197577) oxide repeats of the PEG chain form hydrogen bonds with water, which typically results in good aqueous solubility.[1] This enhanced water solubility is a significant advantage when working with hydrophobic drugs or biomolecules. While specific quantitative data for this compound is not extensively published, the general properties of similar PEGylated molecules provide a strong indication of its solubility profile.

Quantitative Solubility Data

Table 1: Reported Solubility of Analogous Azide-PEG-Hydrazide Compounds

| Solvent/Buffer | Reported Solubility | Source |

| Water | 10 mg/mL | Nanocs Inc.[1] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Nanocs Inc.[1] |

| N,N-Dimethylformamide (DMF) | Soluble | BroadPharm |

It is important to note that the solubility of this compound in aqueous buffers can be influenced by several factors, including:

-

pH: The hydrazide group's protonation state can change with pH, potentially affecting its solubility. The solubility of many compounds is strongly dependent on the pH of the solution.[2]

-

Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact the solubility of the PEG linker.

-

Temperature: Solubility is generally temperature-dependent.

Given these variables, it is highly recommended to experimentally determine the solubility of this compound under the specific buffer and temperature conditions of your intended application.

Experimental Protocol: Determining the Aqueous Solubility of this compound

The following protocol outlines a general method for determining the thermodynamic solubility of this compound in an aqueous buffer of choice using the shake-flask method. This method is considered a gold standard for thermodynamic solubility measurements.

3.1. Materials

-

This compound (solid)

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris buffer, Citrate buffer) at the desired pH

-

Organic Solvent (e.g., DMSO or DMF) for stock solution preparation (for creating a calibration curve)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector (CAD))

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

3.2. Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a sealed vial. The goal is to have undissolved solid remaining after equilibration.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

Step 2: Sample Processing

-

After incubation, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the supernatant using a syringe filter to remove any undissolved solid.

-

Dilute the filtered supernatant with the buffer to a concentration that falls within the range of the analytical calibration curve.

Step 3: Quantification by HPLC

-

Calibration Curve Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) where it is highly soluble.

-

Perform serial dilutions of the stock solution with the aqueous buffer to create a series of standards with known concentrations.

-

-

HPLC Analysis:

-

Analyze the prepared standards and the diluted samples from the saturated solutions by HPLC.

-

Since PEG linkers may lack a strong chromophore, a Charged Aerosol Detector (CAD) is recommended for sensitive quantification. Alternatively, if the molecule has sufficient UV absorbance at a specific wavelength, a UV-Vis detector can be used.

-

Develop a suitable chromatographic method to obtain a sharp, well-resolved peak for this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the solubility of this compound in the aqueous buffer by multiplying the determined concentration by the dilution factor.

-

3.3. Diagram of Experimental Workflow

References

An In-depth Technical Guide to the Storage and Stability of N3-PEG6-Propanehydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling guidelines for N3-PEG6-Propanehydrazide, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. This document outlines recommended storage conditions, stability profiles under various conditions, and key chemical properties relevant to its application in drug development.

Core Concepts and Chemical Properties

This compound is a chemical linker featuring three key components: an azide (B81097) (N3) group, a hexaethylene glycol (PEG6) spacer, and a propanehydrazide moiety. This unique combination of functional groups allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the construction of complex biomolecules.

-

Azide Group: The terminal azide group is relatively stable under typical biological conditions and serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the efficient and specific conjugation to molecules containing an alkyne group.

-

PEG6 Spacer: The polyethylene (B3416737) glycol spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The hydrophilic nature of the PEG chain can improve aqueous solubility and reduce non-specific binding.

-

Propanehydrazide Group: The hydrazide group readily reacts with aldehydes and ketones to form a hydrazone linkage. This reaction is particularly useful for conjugating the linker to small molecules or biomolecules bearing a carbonyl functional group.

Storage and Handling Guidelines

Proper storage and handling are crucial to maintain the integrity and reactivity of this compound. The following guidelines are based on information from various suppliers and general knowledge of similar chemical compounds.

| Form | Recommended Storage Temperature | Shelf Life | Shipping Condition |

| Powder | -20°C[1][][3] | Up to 3 years[3] | Blue Ice or Ambient Temperature[1][][3] |

| In Solvent | -80°C[3] | Up to 1 year[3] | N/A |

General Handling Recommendations:

-

Moisture Sensitivity: Protect from moisture to prevent hydrolysis.

-

Light Sensitivity: Store in the dark and avoid direct sunlight.

-

Heat Sensitivity: Keep away from heat sources.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Stability Profile

The stability of this compound is largely dictated by the chemical reactivity of its functional groups. The PEG linker itself is generally stable. The primary considerations for stability are the azide group and the hydrazone bond formed from the propanehydrazide group.

Stability of the Azide Group

The azide functional group is known to be metabolically stable and does not readily react with most biological nucleophiles, making it an excellent bioorthogonal handle for click chemistry.

pH-Dependent Stability of the Hydrazone Linkage

The hydrazone bond formed upon the reaction of the propanehydrazide group with a carbonyl compound is susceptible to hydrolysis, and its stability is highly pH-dependent. This property is often exploited in drug delivery systems for pH-controlled release.

-

Neutral pH (Physiological Conditions, ~pH 7.4): The hydrazone bond is generally stable at neutral pH, which is crucial for applications where the conjugate needs to remain intact in the bloodstream.

-

Acidic pH (Endosomal/Lysosomal Compartments, ~pH 4.5-6.0): The rate of hydrolysis of the hydrazone bond increases significantly under acidic conditions. This allows for the targeted release of a conjugated payload within the acidic microenvironment of specific cellular compartments like endosomes and lysosomes.

| pH | Relative Stability | Implication for Drug Delivery |

| 7.4 | High | Stable in systemic circulation, minimizing premature drug release. |

| 6.0 | Moderate | Gradual release in early endosomes. |

| 5.0 | Low | Rapid release in late endosomes and lysosomes. |

The exact rate of hydrolysis can be influenced by the steric and electronic properties of the groups surrounding the hydrazone bond.

Enzymatic Stability

The polyethylene glycol (PEG) backbone is generally considered to be resistant to enzymatic degradation. The primary mechanism of cleavage for conjugates formed using this linker in a biological system is expected to be the pH-mediated hydrolysis of the hydrazone bond rather than direct enzymatic cleavage.

Experimental Protocols

General Protocol for Stability Assessment of a Hydrazone-Linked Conjugate

This protocol provides a general framework for assessing the stability of a conjugate formed using this compound at different pH values.

Materials:

-

Hydrazone-linked conjugate of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetate buffer, pH 5.0

-

Incubator or water bath at 37°C

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)

-

Quenching solution (e.g., a basic solution to neutralize the acidic samples)

Procedure:

-

Sample Preparation: Prepare stock solutions of the hydrazone-linked conjugate in an appropriate solvent (e.g., DMSO).

-

Incubation: Dilute the stock solution into the pH 7.4 and pH 5.0 buffers to a final concentration suitable for HPLC analysis. Incubate the samples at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a quenching solution to stop further degradation.

-

HPLC Analysis: Analyze the samples by HPLC to separate the intact conjugate from the released payload and the linker.

-

Data Analysis: Quantify the peak areas corresponding to the intact conjugate at each time point. Plot the percentage of remaining intact conjugate versus time to determine the degradation kinetics and half-life at each pH.

Visualizations

Logical Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.

Caption: A two-step synthesis of a PROTAC using this compound.

pH-Dependent Hydrolysis of the Hydrazone Bond

The following diagram illustrates the cleavage of the hydrazone bond under acidic conditions, a key feature for controlled drug release.

Caption: Hydrolysis of the hydrazone linkage in an acidic environment.

References

N3-PEG6-Propanehydrazide safety data sheet information

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-PEG6-Propanehydrazide, a heterobifunctional linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It covers essential safety information, detailed experimental protocols for its application in bioconjugation, and a visualization of its role in the broader context of targeted protein degradation.

Core Safety and Physical Properties

Quantitative Safety Data Summary

| Hazard Category | This compound (Inferred) | Azide (B81097) Moiety | Hydrazide Moiety | Polyethylene (B3416737) Glycol (PEG) Moiety |

| Acute Toxicity (Oral) | No specific data available. Assumed to be toxic based on azide and hydrazide components. | Highly toxic.[1] | Toxic if swallowed.[1] | Generally considered low toxicity. |

| Skin Corrosion/Irritation | Potential for irritation and burns. | Can cause skin burns and blisters.[1] | Causes severe skin burns.[1] | May cause mild irritation. |

| Serious Eye Damage/Irritation | Potential for serious eye damage. | Can cause eye damage. | Causes serious eye damage.[1] | May cause eye irritation. |

| Explosive Hazard | Potential risk of explosion under certain conditions (heat, shock, friction). | Organic azides can be explosive, especially with a low carbon-to-nitrogen ratio. | Not typically explosive, but hydrazine (B178648) itself is flammable. | Not considered explosive. |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C15H31N5O7 | [2] |

| Storage Temperature | -20°C | [2] |

| Shipping | Blue Ice | [2] |

| Solubility | Expected to be soluble in water and common organic solvents due to the PEG linker. | [3] |

Experimental Protocols

This compound is a versatile linker with two distinct reactive handles: an azide group for "click chemistry" and a hydrazide group for reaction with carbonyls. This allows for a modular and efficient approach to synthesizing complex bioconjugates like PROTACs.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol details the conjugation of the azide terminus of this compound to a molecule containing a terminal alkyne.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., a ligand for an E3 ubiquitin ligase)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Appropriate aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of CuSO4 in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Dissolve this compound and the alkyne-functionalized molecule in the reaction buffer to desired concentrations. An organic co-solvent may be used to aid solubility.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound and the alkyne-functionalized molecule. A slight molar excess of one reactant can be used to drive the reaction to completion.

-

Add the THPTA solution to the reaction mixture. The final concentration of the ligand should be sufficient to chelate the copper ions.

-

Add the CuSO4 solution.

-

-

Initiation of Reaction:

-

To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution to the reaction mixture.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

-

-

Purification:

Protocol 2: Hydrazone Ligation

This protocol describes the reaction of the hydrazide moiety of this compound with an aldehyde or ketone-functionalized molecule.

Materials:

-

This compound

-

Aldehyde or ketone-functionalized molecule (e.g., a ligand for a target protein)

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5, or phosphate buffer, pH 7.0)

-

Aniline (B41778) (as a catalyst, optional)

Methodology:

-

Preparation of Stock Solutions:

-

Dissolve this compound and the carbonyl-containing molecule in the chosen reaction buffer.

-

If using a catalyst, prepare a stock solution of aniline in the same buffer.

-

-

Reaction Setup:

-

Combine the this compound and the carbonyl-functionalized molecule in a reaction vessel.

-

If catalysis is desired to accelerate the reaction, add aniline to the mixture.[8]

-

-

Incubation:

-

Incubate the reaction at room temperature. Reaction times can vary from a few hours to overnight, depending on the reactivity of the carbonyl compound and the use of a catalyst. Monitor the reaction progress by LC-MS or HPLC.

-

-

Purification:

Visualizing the Role of this compound in PROTAC Action

The following diagrams, generated using the DOT language, illustrate the experimental workflow for PROTAC synthesis using this compound and the subsequent biological pathway it hijacks.

Experimental Workflow for PROTAC Synthesis

Caption: Modular synthesis of a PROTAC using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of PROTAC action leading to targeted protein degradation.[10][11][12][13]

This guide provides foundational knowledge for the safe and effective use of this compound in the development of novel therapeutics. Researchers should always consult relevant literature and perform thorough risk assessments before conducting any new experimental procedures.

References

- 1. chemos.de [chemos.de]

- 2. This compound - Immunomart [immunomart.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity N3-PEG6-Propanehydrazide for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, key applications, and experimental protocols for high-purity N3-PEG6-Propanehydrazide. This heterobifunctional linker is a critical tool in the development of advanced bioconjugates, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a terminal azide (B81097) (N3) and a propanehydrazide group connected by a flexible six-unit polyethylene (B3416737) glycol (PEG) chain, offers researchers a versatile platform for precisely engineering complex biomolecular constructs.

Commercial Availability and Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The quality and characterization of the linker are paramount for reproducible and reliable experimental outcomes. Below is a summary of commercially available this compound and related products. Researchers are advised to request a certificate of analysis from the supplier to confirm purity and specifications.

| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Notes |

| MedChemExpress | This compound | >98% (typical) | 393.44 | N/A | PROTAC linker, click chemistry reagent.[1] |

| CP Lab Safety | High Purity PEG Reagent, N3-PEG6-Hydrazide | ≥95% | 393.44 | N/A | Sold in 1-gram quantities.[2] |

| TargetMol | This compound | >98% (typical) | 393.44 | N/A | PROTAC synthesis linker.[3] |

| Leyan Reagents | This compound | 98% | 393.44 | N/A | Chemical reagent.[4] |

| Immunomart | This compound | N/A | N/A | N/A | Described as a PEG-derived linker for PROTAC synthesis.[5] |

| MedKoo Biosciences | N3-PEG3-Propanehydrazide | >98% | 261.28 | N/A | PEG3 variant, available via custom synthesis.[6] |

Core Applications in Bioconjugation and PROTAC Development

The dual functionality of this compound makes it an invaluable tool for site-specific bioconjugation. The azide group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which allows for the efficient and specific ligation to molecules containing a terminal alkyne.[7] This reaction is known for its high yield, mild reaction conditions, and bioorthogonality.

The propanehydrazide moiety readily reacts with aldehydes and ketones to form stable hydrazone linkages.[8][9] This reaction is particularly useful for conjugating the linker to biomolecules that have been chemically or enzymatically modified to introduce a carbonyl group, such as oxidized carbohydrates on antibodies.

In the context of PROTACs, this compound acts as a flexible linker connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase.[10][11][12] The precise length and flexibility of the PEG6 chain are critical for facilitating the formation of a productive ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[13][14]

Experimental Protocols

The following are generalized protocols for the key chemical reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of this compound to an alkyne-modified molecule.

Materials:

-

Alkyne-modified molecule of interest

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Appropriate buffer (e.g., phosphate-buffered saline, PBS)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA or a 50 mM stock of TBTA in a suitable solvent (water for THPTA, DMSO/t-butanol for TBTA).

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Dissolve the alkyne-modified molecule and this compound in the reaction buffer to the desired concentrations.

-

-

Catalyst Premix:

-

In a separate tube, mix CuSO4 and the ligand (THPTA or TBTA) in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the copper-ligand complex.

-

-

Reaction Setup:

-

In the main reaction vessel, combine the alkyne-modified molecule and a molar excess (typically 1.5-5 equivalents) of this compound.

-

Add the premixed copper-ligand catalyst to the reaction mixture. The final concentration of copper is typically in the range of 50-200 µM.

-

Initiate the reaction by adding a molar excess of sodium ascorbate (typically 5-10 equivalents relative to copper).

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, LC-MS).

-

-

Purification:

-

Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted linker and catalyst components.

-

Protocol 2: Hydrazone Ligation

This protocol outlines the conjugation of the propanehydrazide moiety of this compound to an aldehyde or ketone-containing molecule.

Materials:

-

Aldehyde or ketone-modified molecule of interest

-

This compound

-

Reaction buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5)

-

Aniline (B41778) (optional, as a catalyst)

Procedure:

-

Preparation of Solutions:

-

Dissolve the aldehyde or ketone-modified molecule in the reaction buffer.

-

Dissolve this compound in the same buffer.

-

-

Reaction Setup:

-

Combine the carbonyl-containing molecule with a molar excess (typically 10-50 equivalents) of this compound in the reaction buffer.

-

If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37°C for 2-16 hours. The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins) or LC-MS.

-

-

Purification:

-

Purify the conjugate using an appropriate method to remove the excess linker.

-

Visualizations

PROTAC Mechanism of Action

Caption: The catalytic cycle of a PROTAC utilizing a linker like this compound.

Experimental Workflow for PROTAC Synthesis

Caption: A synthetic workflow for assembling a PROTAC using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 化合物 this compound|T18475|TargetMol - ChemicalBook [chemicalbook.com]

- 4. This compound - 乐研试剂 [leyan.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. medkoo.com [medkoo.com]

- 7. interchim.fr [interchim.fr]

- 8. PEG Hydrazide | BroadPharm [broadpharm.com]

- 9. Rapid catalyst-free hydrazone ligation: protein-pyridoxal phosphoramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Note and Protocol: Copper-Catalyzed Click Chemistry for N3-PEG6-Propanehydrazide

Introduction

Click chemistry, a concept introduced by K. B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of a click reaction, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[2][3][4][5] This reaction is noted for its reliability, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[1][6]

The N3-PEG6-Propanehydrazide linker is a versatile heterobifunctional reagent designed for bioconjugation. It features an azide group for participation in CuAAC reactions and a hydrazide moiety for subsequent conjugation to aldehydes or ketones. The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces immunogenicity, and provides a flexible spacer arm between conjugated molecules.[7][8][9] This protocol provides a detailed methodology for the copper-catalyzed click chemistry reaction involving this compound and an alkyne-functionalized molecule.

Principle of the Reaction

The CuAAC reaction involves the [3+2] cycloaddition of an azide and a terminal alkyne, catalyzed by a Cu(I) species, to exclusively form the 1,4-disubstituted triazole isomer.[1] The catalytically active Cu(I) is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate.[2][10][11] To enhance reaction rates and prevent catalyst disproportionation or oxidation, a stabilizing ligand is crucial.[2][6] For aqueous applications, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are recommended as they protect biomolecules from potential damage by reactive oxygen species and maintain catalyst efficacy.[2][10][11]

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. broadpharm.com [broadpharm.com]

- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. interchim.fr [interchim.fr]

- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labinsights.nl [labinsights.nl]

- 8. N3-PEG3-Propanehydrazide | Benchchem [benchchem.com]

- 9. 点击化学试剂概述 [sigmaaldrich.com]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Creating Antibody-Drug Conjugates (ADCs) with N3-PEG6-Propanehydrazide Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the synthesis and characterization of ADCs using the heterobifunctional N3-PEG6-Propanehydrazide linker.

The this compound linker offers a strategic approach to ADC construction. Its design incorporates a six-unit polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, which can improve solubility and pharmacokinetic properties of the resulting ADC. The linker possesses two distinct reactive moieties:

-

Propanehydrazide: This functional group reacts with a carbonyl group (aldehyde or ketone) on the cytotoxic payload to form a stable hydrazone bond.

-

Azide (N3): This group enables covalent attachment to a modified antibody via "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for site-specific conjugation, leading to a more homogeneous Drug-to-Antibody Ratio (DAR).

These application notes will guide researchers through the two-step conjugation process, characterization of the resulting ADC, and evaluation of its in vitro efficacy.

Data Presentation

The following tables summarize representative quantitative data for ADCs constructed with PEGylated linkers. While specific data for the this compound linker is not extensively available in published literature, the presented data from ADCs with similar PEG linkers provide valuable insights into expected outcomes.

Table 1: Representative Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated ADCs in Rats

| Linker Type | Average DAR | Clearance (mL/day/kg) | Half-life (t½) (days) | Area Under the Curve (AUC) |

| Non-PEGylated | ~4 | ~15 | ~9.9 | Lower |

| Short PEG (PEG4) | ~4 | ~7 | - | Intermediate |

| Longer PEG (PEG8) | ~4 | ~5 | ~10.4 | Higher |

| Branched PEG (2x PEG12) | ~8 | Low | - | Significantly Higher |

Data adapted from studies on various PEGylated ADCs to illustrate trends. Longer and branched PEG chains tend to decrease clearance and increase plasma exposure.[1][2]

Table 2: Representative In Vitro Cytotoxicity of PEGylated ADCs

| Cell Line | Target Antigen | ADC with Non-PEG Linker (IC50, nM) | ADC with 4 kDa PEG Linker (IC50, nM) | ADC with 10 kDa PEG Linker (IC50, nM) |

| NCI-N87 | HER2 | 4.94 | 31.9 | 111.3 |

| BT-474 | HER2 | 2.48 | 26.2 | 83.5 |

Data from a study on affibody-drug conjugates, demonstrating that while longer PEG chains can sometimes reduce in vitro potency, the cytotoxicity remains in a potent range.[3]

Experimental Protocols & Methodologies

I. Synthesis of Drug-Linker Intermediate via Hydrazone Formation

This protocol describes the conjugation of a cytotoxic drug containing a ketone or aldehyde functional group to the this compound linker.

Materials:

-

Cytotoxic drug with a carbonyl group (e.g., a derivative of auristatin or calicheamicin)

-

This compound linker

-

Anhydrous organic solvent (e.g., ethanol, methanol, or DMF)

-

Acid catalyst (e.g., acetic acid)

-

Stir plate and stir bar

-

Reaction vessel

-

Purification system (e.g., HPLC or flash chromatography)

Procedure:

-

Dissolve the carbonyl-containing cytotoxic drug in the selected anhydrous solvent.

-

Add a 1.1 to 1.5 molar excess of the this compound linker to the solution.

-

Add a catalytic amount of acetic acid (e.g., 1-2% of the total volume).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the resulting azide-functionalized drug-linker intermediate using reverse-phase HPLC or flash chromatography to remove unreacted starting materials.

-

Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

II. Antibody Modification and Conjugation via Click Chemistry (SPAAC)

This protocol outlines the site-specific conjugation of the azide-functionalized drug-linker to an antibody that has been engineered to contain a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

Antibody with a DBCO group in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized drug-linker intermediate (from Protocol I)

-

DMSO (for dissolving the drug-linker)

-

Reaction vessel

-

Size-exclusion chromatography (SEC) system for purification

Procedure:

-

Prepare a stock solution of the azide-functionalized drug-linker in DMSO at a concentration of 10-20 mM.

-

To the DBCO-modified antibody solution, add a 3- to 5-fold molar excess of the azide-functionalized drug-linker stock solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

-

Gently mix the reaction solution and incubate at 4°C for 12-24 hours or at room temperature for 4-8 hours.

-

Monitor the conjugation reaction by LC-MS to assess the formation of the ADC and determine the drug-to-antibody ratio.

-

Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unreacted drug-linker and any aggregates.

-

Collect the fractions corresponding to the monomeric ADC.

-

Buffer exchange the purified ADC into a formulation buffer (e.g., PBS) and concentrate to the desired concentration.

III. Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

Method 1: UV-Vis Spectroscopy

-

Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the cytotoxic drug.

-

Calculate the concentrations of the protein and the drug using their respective extinction coefficients.

-

The DAR is the molar ratio of the drug to the antibody.[]

Method 2: Hydrophobic Interaction Chromatography (HIC)

-

HIC separates ADC species based on the number of conjugated drug molecules, as each added drug-linker increases the hydrophobicity of the antibody.

-

The resulting chromatogram will show a series of peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

-

The average DAR can be calculated by integrating the peak areas of the different species.[2]

B. Purity and Aggregation Analysis

-

Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify the presence of high molecular weight aggregates. A high percentage of monomer is desirable for a therapeutic ADC.

IV. In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol is for assessing the potency of the newly synthesized ADC on cancer cell lines.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

96-well cell culture plates

-

ADC, unconjugated antibody, and free drug

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in complete culture medium.

-

Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

-

Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

-

If using MTT, add the solubilization solution and gently mix to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable curve-fitting software.

Visualizations

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Bifunctional nature of the this compound linker.

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for N3-PEG6-Propanehydrazide in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N3-PEG6-Propanehydrazide, a versatile heterobifunctional linker, in the development of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a chemical tool designed for the precise construction of complex biomolecular conjugates. Its structure comprises three key functional components:

-

An Azide (B81097) Group (N3): This moiety enables covalent conjugation to molecules containing alkyne groups through highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

-

A Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG chain is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.[1] It can also improve pharmacokinetic properties by increasing the hydrodynamic radius, which can lead to reduced renal clearance and a longer plasma half-life.

-

A Propanehydrazide Group: This functional group reacts with carbonyls (aldehydes or ketones) to form a stable hydrazone bond.[1] This linkage is often designed to be cleavable under the acidic conditions found within cellular lysosomes, allowing for controlled drug release.[1]

The dual reactivity of this linker allows for a controlled, stepwise approach to the synthesis of targeted therapies.[1]

Application Note I: Synthesis of Antibody-Drug Conjugates (ADCs)

This compound is an effective linker for the development of ADCs, which are designed to deliver potent cytotoxic agents specifically to cancer cells. The general strategy involves a two-step conjugation process: first, the cytotoxic payload is attached to the hydrazide end of the linker, and second, the resulting drug-linker complex is conjugated to the antibody via the azide group.[1]

Quantitative Data Summary for a Representative ADC

The following table summarizes typical characterization data for an ADC constructed using a PEG linker. The precise values will vary depending on the specific antibody, payload, and conjugation conditions.

| Parameter | Value | Method of Determination |

| Drug-to-Antibody Ratio (DAR) | 3.8 - 4.2 | Hydrophobic Interaction Chromatography (HIC-HPLC), UV/Vis Spectroscopy[2] |

| Conjugation Efficiency | >90% | SDS-PAGE, Size Exclusion Chromatography (SEC-HPLC) |

| Monomeric ADC Content | >95% | Size Exclusion Chromatography (SEC-HPLC) |

| In Vitro Cytotoxicity (IC50) | 0.5 - 5 nM | Cell-based viability assay (e.g., MTS, CellTiter-Glo) |

| Plasma Stability (48h) | >95% intact ADC | LC-MS/MS analysis of ADC in plasma incubations |

Experimental Protocol: ADC Synthesis and Characterization

Materials:

-

This compound

-

Aldehyde- or ketone-containing cytotoxic payload

-

Alkyne-modified monoclonal antibody (mAb)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffers (e.g., Phosphate Buffered Saline - PBS, pH 7.4; Acetate (B1210297) buffer, pH 5.5)

-

Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate, and a copper chelating ligand (e.g., THPTA) for CuAAC

-

DBCO- or BCN-modified antibody for SPAAC

-

Purification columns (e.g., SEC, HIC)

-

Analytical instruments (HPLC, Mass Spectrometer, UV/Vis Spectrophotometer)

Protocol:

-

Preparation of the Drug-Linker Intermediate: a. Dissolve the aldehyde/ketone-containing payload and a 1.5 molar excess of this compound in a minimal amount of anhydrous DMF or DMSO. b. Add acetate buffer (pH 5.5) to the reaction mixture to achieve a final co-solvent concentration of 10-20%. c. Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring. d. Monitor the reaction progress by LC-MS until the payload is consumed. e. Purify the azide-functionalized drug-linker intermediate by reverse-phase HPLC.

-

Antibody-Drug Conjugation (CuAAC): a. Prepare the alkyne-modified antibody in PBS at a concentration of 5-10 mg/mL. b. In a separate tube, prepare the catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in water. c. Add the purified drug-linker intermediate to the antibody solution at a 5-10 molar excess. d. Add the CuSO4/THPTA solution to the antibody-drug-linker mixture. e. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. f. Gently rotate the reaction mixture at room temperature for 8-12 hours.

-

Purification of the ADC: a. Remove unreacted drug-linker and other small molecules by buffer exchange using a desalting column or tangential flow filtration (TFF) into PBS. b. Purify the ADC using SEC to remove aggregates. c. Further purify and characterize the ADC by HIC-HPLC to determine the DAR and isolate specific DAR species if required.

-

Characterization of the ADC: a. DAR Determination: Analyze the purified ADC by HIC-HPLC. The different peaks represent antibody species with varying numbers of conjugated drugs. Calculate the average DAR from the peak areas.[3] Alternatively, use UV/Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the payload.[2] b. Purity and Aggregation: Use SEC-HPLC to assess the percentage of monomeric ADC and the presence of aggregates. c. Mass Confirmation: Confirm the identity and integrity of the ADC by mass spectrometry.

Application Note II: Synthesis of PROTACs

This compound can also be employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[4] The linker plays a critical role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Quantitative Data Summary for a Representative PROTAC

The following table presents typical data for a PROTAC synthesized with a PEG linker. The actual values are highly dependent on the specific target protein, E3 ligase, and cell line used.

| Parameter | Value | Method of Determination |

| DC50 (Degradation Concentration 50%) | 10 - 100 nM | Western Blot, In-Cell ELISA |

| Dmax (Maximum Degradation) | >90% | Western Blot, In-Cell ELISA |

| Ternary Complex Formation (Kd) | 50 - 200 nM | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) |

| Cellular Permeability (Papp) | 1 - 5 x 10^-6 cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) |

| In vivo Tumor Growth Inhibition (TGI) | 40 - 60% at 10 mg/kg | Xenograft mouse model |

Experimental Protocol: PROTAC Synthesis and Evaluation

Materials:

-

This compound

-

Target protein (POI) ligand with an alkyne handle

-

E3 ligase ligand with an aldehyde or ketone handle

-

Organic solvents (DMF, DMSO, Dichloromethane - DCM)

-

Reagents for click chemistry (as described for ADCs)

-

Cell lines expressing the target protein

-

Antibodies for Western blotting

-

Cell lysis buffers and protease inhibitors

-

Proteasome inhibitors (e.g., MG132)

Protocol:

-

Synthesis of the PROTAC Molecule: a. The synthesis can proceed in two ways: either by first reacting the hydrazide with the E3 ligase ligand followed by click chemistry with the POI ligand, or vice versa. The choice depends on the stability of the respective intermediates. b. Route 1 (Hydrazone first): React the aldehyde/ketone-functionalized E3 ligase ligand with this compound as described in the ADC protocol (Step 1). Purify the azide-linker-E3 ligand intermediate. Then, perform a click chemistry reaction with the alkyne-functionalized POI ligand. c. Route 2 (Click chemistry first): Perform a click chemistry reaction between the alkyne-functionalized POI ligand and this compound. Purify the hydrazide-linker-POI ligand intermediate. Then, perform a hydrazone formation reaction with the aldehyde/ketone-functionalized E3 ligase ligand. d. Purify the final PROTAC molecule by preparative HPLC and confirm its identity by HRMS and NMR.

-

In Vitro Protein Degradation Assay: a. Seed the chosen cell line in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control if available. c. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. d. Harvest the cells, lyse them in RIPA buffer with protease inhibitors, and determine the total protein concentration. e. Perform Western blotting using an antibody specific for the target protein to assess the level of protein degradation. Use a loading control (e.g., GAPDH, β-actin) to normalize the results. f. Quantify the band intensities to determine the DC50 and Dmax values.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-induced protein degradation via the ubiquitin-proteasome system.

References

- 1. N3-PEG3-Propanehydrazide | Benchchem [benchchem.com]

- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lcms.cz [lcms.cz]

- 4. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

Application Notes and Protocols for In Vitro Cell-Based Assays of N3-PEG6-Propanehydrazide Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-PEG6-Propanehydrazide is a heterobifunctional linker that is instrumental in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker features an azide (B81097) (N3) group for bioorthogonal "click chemistry" and a hydrazide group for conjugation to carbonyl-containing molecules, separated by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG component enhances solubility and biocompatibility.[1] In vitro cell-based assays are crucial for characterizing the biological activity of conjugates synthesized using this linker.[2] This document provides detailed protocols for key assays to evaluate the efficacy and mechanism of action of this compound conjugates.

General Workflow for Bioconjugate Synthesis

The synthesis of a bioconjugate using this compound typically involves a two-step process. First, the hydrazide end of the linker reacts with a carbonyl group on the payload molecule (e.g., a cytotoxic drug) to form a stable hydrazone bond.[1] Subsequently, the azide-terminated drug-linker complex is conjugated to an alkyne-modified biomolecule (e.g., an antibody or a ligand) via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction.[1]

Figure 1: General synthesis workflow for bioconjugates.

I. Cytotoxicity Assays

Cytotoxicity assays are fundamental for evaluating the potency of ADC candidates.[3][4] The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[1][5]

Experimental Protocol: MTT Cytotoxicity Assay

1. Materials:

-

Target cancer cell lines (e.g., antigen-positive and negative)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)[1]

-

This compound conjugate (and relevant controls)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3]

-

96-well plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.[3]

-

Treatment: Prepare serial dilutions of the this compound conjugate and control compounds. Add the diluted compounds to the respective wells and incubate for a predetermined period (e.g., 72-96 hours).[6]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1][3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3][5]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).

Data Presentation

| Conjugate | Target Cell Line | IC50 (nM) | Non-Target Cell Line | IC50 (nM) |

| ADC-N3-PEG6-DrugA | Antigen-Positive | 1.5 | Antigen-Negative | >1000 |

| ADC-N3-PEG6-DrugB | Antigen-Positive | 5.2 | Antigen-Negative | >1000 |

| Unconjugated DrugA | Antigen-Positive | 150 | Antigen-Negative | 165 |

| Control Antibody | Antigen-Positive | >2000 | Antigen-Negative | >2000 |

Table 1: Representative cytotoxicity data for hypothetical ADC constructs.

II. Cellular Uptake and Internalization Assays

Understanding the cellular uptake and subsequent intracellular localization of the conjugate is critical for interpreting its biological activity. PEGylation can influence cellular uptake kinetics.[7][8][9]

Experimental Protocol: Cellular Uptake by Flow Cytometry

This protocol is for quantifying the cellular uptake of a fluorescently labeled this compound conjugate.

1. Materials:

-

Fluorescently labeled conjugate

-

Target cell lines

-

Complete culture medium

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

2. Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treatment: Treat the cells with the fluorescently labeled conjugate at various concentrations and for different time points. Include an untreated control.

-

Cell Harvesting: Wash the cells with cold PBS to remove unbound conjugate. Detach the cells using a non-enzymatic cell dissociation solution.

-

Staining (Optional): If necessary, stain with a viability dye to exclude dead cells from the analysis.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze using a flow cytometer equipped with the appropriate lasers and filters for the fluorophore used.[10][11]

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population, which corresponds to the amount of internalized conjugate.[11]

Figure 2: Workflow for cellular uptake analysis by flow cytometry.

Experimental Protocol: Intracellular Localization by Fluorescence Microscopy

1. Materials:

-

Fluorescently labeled conjugate

-

Target cell lines

-

Culture medium

-

Glass-bottom dishes or coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence or confocal microscope

2. Procedure:

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treatment: Treat the cells with the fluorescently labeled conjugate.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.[12]

-

Staining: Incubate with DAPI to stain the nuclei.

-

Mounting and Imaging: Mount the coverslips on slides with mounting medium and image using a fluorescence or confocal microscope.[13]

Data Presentation

| Conjugate | PEG Length | Cell Line | Uptake at 4h (MFI) | Uptake at 24h (MFI) |

| Fluorescent-Probe-1 | PEG6 | Macrophage | 15,000 | 45,000 |

| Fluorescent-Probe-2 | PEG12 | Macrophage | 12,500 | 38,000 |

| Fluorescent-Probe-3 | No PEG | Macrophage | 25,000 | 60,000 |

Table 2: Representative cellular uptake data for hypothetical fluorescent probes with varying PEG lengths in macrophage-like cells.[8]